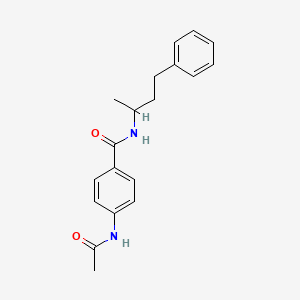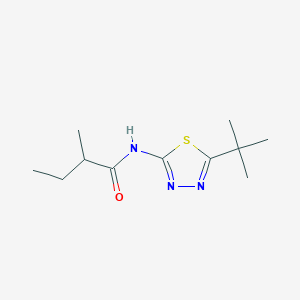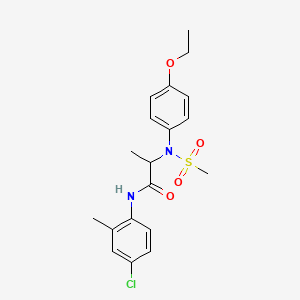![molecular formula C22H19FN4O4 B3982084 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzoate](/img/structure/B3982084.png)
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzoate
Übersicht
Beschreibung
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzoate, also known as BPPF, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BPPF is a synthetic compound that has been developed to target specific receptors in the brain, and has shown promising results in preclinical studies.
Wirkmechanismus
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzoate acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to this receptor, this compound enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in anxiolytic and antidepressant effects, as well as potential therapeutic effects in treating drug addiction and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase GABAergic transmission in the brain, leading to increased inhibition of neuronal activity. This compound has also been shown to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. Additionally, this compound has been shown to increase the expression of proteins involved in synaptic plasticity, which is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzoate in lab experiments is its specificity for the GABA-A receptor. This allows researchers to study the effects of enhancing GABAergic transmission in the brain, without affecting other neurotransmitter systems. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are a number of future directions for research on 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzoate. One area of interest is its potential use in treating drug addiction, particularly for opioids and cocaine. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is its potential use in treating neurodegenerative diseases, particularly Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Finally, further research is needed to determine the optimal dosage and administration method for this compound in humans, as well as any potential side effects.
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its specificity for the GABA-A receptor makes it a valuable tool for studying the effects of enhancing GABAergic transmission in the brain, and its potential use in treating drug addiction and neurodegenerative diseases is an area of active research. Further research is needed to determine its optimal dosage and administration method, as well as any potential side effects.
Wissenschaftliche Forschungsanwendungen
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzoate has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in treating drug addiction. This compound has also been shown to have neuroprotective effects, and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4/c1-11-17(20(28)26-24-11)19(18-12(2)25-27-21(18)29)13-5-9-16(10-6-13)31-22(30)14-3-7-15(23)8-4-14/h3-10,19H,1-2H3,(H2,24,26,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQCHUSAKDZYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C4=C(NNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982047.png)


![2-[3-(2-allylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3982066.png)
methanol](/img/structure/B3982072.png)
![8-(1-azepanylcarbonyl)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982080.png)

